molecular formula C7H8NO+ B13889908 Pyridinium, 4-formyl-1-methyl- CAS No. 4662-71-9

Pyridinium, 4-formyl-1-methyl-

Cat. No.: B13889908
CAS No.: 4662-71-9
M. Wt: 122.14 g/mol
InChI Key: ANRUYQWAIMLNCS-UHFFFAOYSA-N
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Description

Pyridinium, 4-formyl-1-methyl- is a useful research compound. Its molecular formula is C7H8NO+ and its molecular weight is 122.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridinium, 4-formyl-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 4-formyl-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyridin-1-ium-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO/c1-8-4-2-7(6-9)3-5-8/h2-6H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRUYQWAIMLNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963625
Record name 4-Formyl-1-methylpyridin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4662-71-9
Record name 4-Formyl-1-methylpyridin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Context of Pyridinium Cations in Organic Chemistry

Pyridinium (B92312) cations are the conjugate acids of pyridine (B92270) and its derivatives, formed by the protonation or alkylation of the nitrogen atom in the pyridine ring. wikipedia.orgwikipedia.org These cations are aromatic, isoelectronic with benzene (B151609), and play a crucial role in a multitude of chemical reactions. wikipedia.org The positive charge on the nitrogen atom renders the pyridine ring electron-deficient, which in turn influences its reactivity. wikipedia.org Unlike pyridine, which is prone to electrophilic substitution at the 3-position, pyridinium cations are more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org This altered reactivity makes pyridinium salts valuable intermediates and reagents in organic synthesis. wikipedia.org The formation of pyridinium salts is often an indicator of reaction progress in acid-base reactions, as they frequently precipitate from organic solvents. wikipedia.org

N-alkylpyridinium cations, a class to which Pyridinium, 4-formyl-1-methyl- belongs, are formed when the acidic proton on the nitrogen is replaced by an alkyl group. wikipedia.org These compounds have been utilized as electrophiles in synthetic organic chemistry to create dearomatized products like dihydropyridines. wikipedia.org The nature and position of substituents on the pyridinium ring significantly impact the cation's properties and reactivity.

Structural and Electronic Characteristics Pertinent to Reactivity of Pyridinium, 4 Formyl 1 Methyl

The reactivity of Pyridinium (B92312), 4-formyl-1-methyl- is primarily governed by the interplay of its key structural and electronic features: the pyridinium ring, the N-methyl group, and the 4-formyl group. The positively charged quaternary nitrogen atom and the strongly electron-withdrawing formyl group at the 4-position synergistically enhance the electrophilicity of the pyridinium ring. This makes the molecule highly susceptible to nucleophilic addition reactions. vulcanchem.com

The formyl (aldehyde) group is a key reactive site, readily undergoing nucleophilic attack. vulcanchem.com This allows for a variety of chemical transformations, including oxidation to a carboxylic acid and reduction to a hydroxyl group. The electronic effect of the formyl group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), further increasing the compound's electrophilicity.

The structure of Pyridinium, 4-formyl-1-methyl- consists of a positively charged pyridinium ring with a methyl group attached to the nitrogen atom (N-1) and a formyl group at the carbon-4 position. vulcanchem.com This cationic structure is balanced by a counter-anion, such as iodide or benzenesulfonate (B1194179). vulcanchem.comcymitquimica.com

Interactive Data Table: Physicochemical Properties

Property Value Source
Molecular Formula C7H8NO+ (cation) cymitquimica.com
CAS Number 82228-89-5 (benzenesulfonate salt) cymitquimica.com
--- 13441-53-7 (iodide salt) vulcanchem.com
Molecular Weight 279.31 g/mol (benzenesulfonate salt) sigmaaldrich.com
--- 249.05 g/mol (iodide salt)
Melting Point ~95 °C (benzenesulfonate salt) sigmaaldrich.com

Overview of Academic Research Trajectories for Pyridinium, 4 Formyl 1 Methyl

Direct Quaternization Approaches in the Synthesis of Pyridinium, 4-formyl-1-methyl-

The most direct and common method for the synthesis of Pyridinium, 4-formyl-1-methyl- is the quaternization of 4-formylpyridine. This reaction involves the alkylation of the nitrogen atom in the pyridine ring with a methylating agent.

A typical procedure involves reacting 4-formylpyridine with methyl iodide in a suitable solvent, such as methanol (B129727) or acetone. The reaction is generally carried out under reflux conditions (50–75 °C) for a period ranging from a few hours to overnight to ensure complete reaction. nih.gov The use of equimolar amounts of the reactants is recommended to minimize the formation of side products. Following the reaction, the product, Pyridinium, 4-formyl-1-methyl- iodide, often precipitates from the solution upon cooling and can be isolated by vacuum filtration. Purification is typically achieved by recrystallization from a hot polar solvent like ethanol (B145695) or methanol.

The general reaction scheme is as follows: 4-Formylpyridine + Methyl Iodide → Pyridinium, 4-formyl-1-methyl- iodide

This method is robust and has been applied to the synthesis of analogous pyridinium salts, such as 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide, underscoring the reliability of the methylation approach for substituted pyridines. The choice of the counter-ion can be varied by using different methylating agents. For instance, using methyl benzenesulfonate would yield Pyridinium, 4-formyl-1-methyl- benzenesulfonate. scientificlabs.comsigmaaldrich.com

Convergent and Divergent Synthetic Strategies for Pyridinium, 4-formyl-1-methyl- Analogues

Both convergent and divergent strategies are employed to synthesize a wide array of analogues of Pyridinium, 4-formyl-1-methyl-.

Convergent synthesis involves the assembly of the final molecule from several independently synthesized fragments. This approach is particularly useful for creating complex structures where different components can be modified separately before being combined. For example, a convergent synthesis of ecteinascidin 743, a complex marine natural product, utilizes Pyridinium, 4-formyl-1-methyl- benzenesulfonate as a key building block. sigmaaldrich.comsigmaaldrich.com In this strategy, various fragments of the target molecule are prepared and then coupled in the final stages of the synthesis.

Divergent synthesis , on the other hand, starts from a common intermediate, which is then elaborated into a variety of different products. Pyridinium, 4-formyl-1-methyl- itself is an excellent starting point for divergent synthesis. The reactive formyl group can be transformed into a multitude of other functional groups, leading to a library of derivatives. vulcanchem.com For instance, the formyl group can undergo condensation reactions with amines to form imines or with active methylene (B1212753) compounds in Knoevenagel-type condensations. vulcanchem.com It can also be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, which can be further functionalized. This approach allows for the efficient generation of a diverse set of analogues from a single, readily available precursor. beilstein-journals.org

Preparation of Functionalized Pyridinium, 4-formyl-1-methyl- Derivatives

The versatile reactivity of the formyl group in Pyridinium, 4-formyl-1-methyl- allows for the synthesis of a wide range of functionalized derivatives with potential applications in various fields of chemistry and biology.

Synthesis of Pyridinium-Tagged Schiff Bases and Imines

The condensation of the formyl group of Pyridinium, 4-formyl-1-methyl- with primary amines is a straightforward method to produce pyridinium-tagged Schiff bases, also known as imines. vulcanchem.comresearchgate.net This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. researchgate.net

The general reaction is: Pyridinium, 4-formyl-1-methyl- + R-NH₂ → Pyridinium-tagged Schiff base + H₂O

This reaction has been used to synthesize a variety of Schiff bases by reacting Pyridinium, 4-formyl-1-methyl- with different amines, including amino acids and their esters. researchgate.net For example, the reaction with p-anisidine (B42471) using sonication has been reported to produce 4-methoxy-N-(pyridin-4-ylmethylene)aniline. atlantis-press.com These pyridinium-tagged Schiff bases are valuable as ligands in coordination chemistry and as intermediates for the synthesis of more complex molecules. nih.govrsc.orgderpharmachemica.com

Reactant 1Reactant 2ProductReference
Pyridinium, 4-formyl-1-methyl- iodideAlanineAldimine derivative researchgate.net
Pyridinium, 4-formyl-1-methyl- iodideAlanylglycineAldimine derivative researchgate.net
4-Formylpyridinep-Anisidine4-methoxy-N-(pyridin-4-ylmethylene)aniline atlantis-press.com
3-Pyridine carboxaldehyde4-Aminophenol4-[(Pyridin-3-ylmethylene)amino]phenol mdpi.com

Derivatization to Thiosemicarbazone Ligands

Thiosemicarbazones are a class of compounds known for their coordination properties and biological activities. researchgate.net They are synthesized by the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). The reaction of Pyridinium, 4-formyl-1-methyl- with a thiosemicarbazide would yield a pyridinium-tagged thiosemicarbazone.

The general synthesis involves reacting the aldehyde with the appropriate thiosemicarbazide in a solvent like ethanol, often with a few drops of acid as a catalyst. researchgate.net For instance, 4-formylpyridine has been reacted with N4-allyl-3-thiosemicarbazide to produce 4-formylpyridine N4-allylthiosemicarbazone. nih.gov Quaternization of this product with a methylating agent would then yield the desired Pyridinium, 4-formyl-1-methyl- derivative. The synthesis is typically a nucleophilic attack of the amine group of the thiosemicarbazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. amecj.com

Aldehyde/KetoneThiosemicarbazideProductReference
4-FormylpyridineN4-allyl-3-thiosemicarbazide4-Formylpyridine N4-allylthiosemicarbazone nih.gov
2-Hydroxy-4-isopropoxy-5-nitroacetophenone4-Aryl-3-thiosemicarbazides1-[(2′-hydroxy-4′-isopropoxy-5′-nitrophenyl)-ethanone]-4-(aryl)-3-thiosemicarbazones researchgate.net
meta-(4-bromobenzyloxy) benzaldehyde (B42025)Thiosemicarbazidemeta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone amecj.com

Formation of Phosphonylated Pyridinium Oxime Systems

Pyridinium oximes are important compounds, particularly in the context of reactivating inhibited acetylcholinesterase. beilstein-journals.org The synthesis of phosphonylated pyridinium oximes involves the reaction of a pyridinium aldoxime with an organophosphorus compound.

First, the oxime derivative of Pyridinium, 4-formyl-1-methyl- is prepared by reacting it with hydroxylamine (B1172632). The resulting 4-formyl-1-methylpyridinium oxime can then be phosphonylated. For example, the reaction of 4-formyl-1-methylpyridinium iodide oxime with isopropyl methylphosphonofluoridate has been studied. acs.org The synthesis of 1-substituted-4-formylpyridinium oximes is achieved by the alkylation of isonicotinaldehyde oxime. dtic.mil The resulting pyridinium oxime possesses a nucleophilic oxygen atom that can react with electrophilic phosphorus centers. The acidity of the oxime proton is increased upon quaternization of the pyridine nitrogen, making the oximate a better nucleophile. beilstein-journals.org

Pyridinium OximePhosphonylating AgentProductReference
4-Formyl-1-methylpyridinium iodide oximeIsopropyl methylphosphonofluoridateO-(isopropylmethylphosphono)-4-formyl-1-methylpyridinium iodide oxime acs.orgd-nb.info
Isonicotinaldehyde oximeBenzyl chloride1-Benzyl-4-formylpyridinium chloride oxime dtic.mil

Generation of N-Acyl Pyridinium-N-Aminides

N-Acyl pyridinium-N-aminides are versatile intermediates in organic synthesis, particularly in cycloaddition reactions. orgsyn.org Their synthesis can be achieved from pyridinium salts. While a direct synthesis from Pyridinium, 4-formyl-1-methyl- is not explicitly detailed, the general methodology involves the reaction of a 1-aminopyridinium salt with an activated carboxylic acid derivative.

A reported procedure for a related compound involves charging a flask with methyl (tert-butoxycarbonyl)-glycinate and 1-aminopyridinium iodide in methanol. orgsyn.org The addition of potassium carbonate initiates the reaction, leading to the formation of the N-acyl pyridinium-N-aminide. orgsyn.orgorgsyn.org These compounds can then be used in further transformations, such as gold-catalyzed [3+2]-dipolar cycloadditions with ynamides to form 4-aminooxazoles. orgsyn.org

Nucleophilic Addition and Substitution Reactions Involving the Formyl Moiety

The formyl (aldehyde) group of Pyridinium, 4-formyl-1-methyl- is highly susceptible to nucleophilic attack. vulcanchem.comsmolecule.com This reactivity allows it to participate in several key transformations.

Reduction: The aldehyde can be readily reduced to a primary alcohol, 4-hydroxymethyl-1-methylpyridinium, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vulcanchem.com

Oxidation: Conversely, the formyl group can be oxidized to form the corresponding carboxylic acid derivative, 4-carboxy-1-methylpyridinium, under suitable oxidizing conditions, for instance, with potassium permanganate (B83412) (KMnO₄). vulcanchem.com

Addition: Beyond reduction and oxidation, the carbonyl carbon is a prime site for nucleophilic addition reactions, forming various derivatives. smolecule.com

While the formyl group is the primary site of nucleophilic addition, the pyridinium ring itself can undergo nucleophilic substitution, although this is less common for this specific compound compared to reactions at the aldehyde. cymitquimica.com The positively charged ring enhances the electrophilic character of the entire molecule, influencing its reaction pathways. vulcanchem.com

Table 1: Key Nucleophilic Reactions at the Formyl Group

Reaction Type Reagent Example Product
Reduction Sodium borohydride (NaBH₄) 4-hydroxymethyl-1-methylpyridinium
Oxidation Potassium permanganate (KMnO₄) 4-carboxy-1-methylpyridinium
Addition-Elimination Amines (e.g., H₂N-R) Imines (Schiff Bases)

Condensation Reactions with Amine Nucleophiles

A significant reaction pathway for Pyridinium, 4-formyl-1-methyl- involves condensation with primary amine nucleophiles. vulcanchem.comcymitquimica.com This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. acs.org Subsequent dehydration (loss of a water molecule) of this unstable intermediate leads to the formation of a stable C=N double bond, resulting in an imine, commonly known as a Schiff base. vulcanchem.comsmolecule.com

This reaction is fundamental to the role of Pyridinium, 4-formyl-1-methyl- in transamination mechanisms and is a key step in its use as a reagent in organic synthesis. smolecule.comresearchgate.net Kinetic studies have shown that for reactions with weakly basic amines, the rate-determining step is often the dehydration of the carbinolamine intermediate, which is subject to general acid catalysis. acs.org

Transamination Mechanisms with Amino Acids and Analogues

Pyridinium, 4-formyl-1-methyl- serves as a model compound for studying transamination reactions, mimicking the biological role of pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. researchgate.netwikipedia.org The process involves the transfer of an amino group from an amino acid to the pyridinium aldehyde, yielding a keto acid and the corresponding pyridinium amine.

The reaction between Pyridinium, 4-formyl-1-methyl- iodide and amino acids like D,L-alanine and its analogues has been investigated using techniques such as stopped-flow ¹H nuclear magnetic resonance (NMR) spectroscopy. cdnsciencepub.comresearchgate.netdoi.org These studies allow for the real-time observation of the different species involved in the transamination sequence.

The initial, rapid step is the formation of a carbinolamine, which then dehydrates to form an aldimine (a Schiff base where the carbon is bonded to a hydrogen). cdnsciencepub.comdoi.org For the reactive Pyridinium, 4-formyl-1-methyl- cation, this aldimine intermediate can undergo a subsequent, slower prototropic shift (a rearrangement of a proton) to form a more stable ketimine intermediate. cdnsciencepub.comresearchgate.net This aldimine-to-ketimine conversion was observed for reactions with both alanine and alanylglycine. cdnsciencepub.comcdnsciencepub.com

The equilibrium between the carbinolamine and the aldimine can be studied separately, and the rate constants for the forward and reverse steps of this equilibrium are pH-dependent. cdnsciencepub.comresearchgate.net In the reaction with alanylglycine, the rate of the prototropic shift to the ketimine was found to be dependent on the concentration of the buffer catalyst (DABCO) at pH values between 8.2 and 10.1. cdnsciencepub.comdoi.org

Table 2: Intermediates in the Transamination Reaction with Alanine

Reactant Intermediate 1 Intermediate 2 Intermediate 3
Pyridinium, 4-formyl-1-methyl- + Alanine Carbinolamine Aldimine Ketimine
Process Nucleophilic Addition Dehydration Prototropic Shift

The presence of the permanent positive charge on the nitrogen atom of the pyridinium ring significantly enhances the electrophilicity of the formyl carbon. vulcanchem.com This makes Pyridinium, 4-formyl-1-methyl- iodide substantially more reactive than its unquaternized precursor, 4-formylpyridine. cdnsciencepub.comresearchgate.net

This increased reactivity is evident in the transamination mechanism. While the conversion of the aldimine to the ketimine is often too slow to be detected when 4-formylpyridine reacts with alanine, this prototropic shift readily occurs with the more reactive pyridinium cation. cdnsciencepub.comresearchgate.net The positive charge of the pyridinium ring acts as a potent electron sink, stabilizing the negatively charged transition states involved in the nucleophilic attack and subsequent rearrangement steps. This stabilization lowers the activation energy barriers for the reaction, thereby increasing the rates of both aldimine formation and its isomerization to the ketimine. cdnsciencepub.comnih.gov

Kinetic and Equilibrium Studies of Aldimine and Ketimine Intermediates

Interactions with Organophosphorus Compounds for Chemical System Remediation

While Pyridinium, 4-formyl-1-methyl- itself does not directly remediate organophosphorus (OP) compounds, it is a critical precursor for the synthesis of pyridinium aldoximes, which are potent reactivators of acetylcholinesterase (AChE) inhibited by OP nerve agents and pesticides. acs.orgnih.govanalis.com.my The most well-known of these is Pralidoxime (2-PAM), which is the oxime derivative of 2-formyl-1-methylpyridinium. psu.edu The 4-formyl isomer is also used to create related reactivators.

The process involves two stages:

Synthesis of the Oxime: The aldehyde group of Pyridinium, 4-formyl-1-methyl- is reacted with hydroxylamine (NH₂OH) to form the corresponding aldoxime, 4-((hydroxyimino)methyl)-1-methylpyridinium.

Reactivation of AChE: Organophosphorus compounds inhibit AChE by phosphorylating a critical serine residue in the enzyme's active site. nih.govanalis.com.my The pyridinium oxime, acting as a strong nucleophile, attacks the phosphorus atom of the enzyme-inhibitor complex, displacing the serine residue and restoring the enzyme's function. analis.com.my

The reaction of isopropyl methylphosphonofluoridate (the nerve agent sarin, or GB) with the oxime of 4-formyl-1-methylpyridinium iodide (4-PAM) has been studied, demonstrating the formation of the phosphorylated oxime, which is the mechanism of detoxification. researchgate.net Therefore, the role of Pyridinium, 4-formyl-1-methyl- in this context is as an essential building block for creating the active antidotes used in chemical remediation and medical treatment of OP poisoning. srce.hr

Pyridinium, 4-formyl-1-methyl- as an Oxidative Deamination Reagent

Pyridinium, 4-formyl-1-methyl- benzenesulfonate is utilized as a convenient and mild reagent for the oxidative deamination of primary amines, converting them into the corresponding aldehydes and ketones. researchgate.netscbt.comsigmaaldrich.com This transformation provides an efficient alternative to harsher methods and is particularly useful for substrates containing sensitive functional groups. researchgate.netuv.es

The reaction is considered a biomimetic process, as it emulates the biological transamination reactions mediated by pyridoxal (B1214274) (vitamin B6). researchgate.netuv.es The mechanism involves three key steps:

Imine Formation: The primary amine condenses with the pyridinium aldehyde to form an imine (Schiff base). researchgate.net

Prototropic Rearrangement: A base-catalyzed tautomerization of the imine occurs, shifting the double bond to form an isomeric imine. researchgate.netuv.es

Hydrolysis: The resulting imine is hydrolyzed under mild acidic conditions (e.g., with aqueous oxalic acid) to release the desired aldehyde or ketone product and the aminated pyridinium species. researchgate.netuv.esnih.gov

This method has been successfully applied in the total synthesis of complex natural products, such as (+)-ferruginol and Ecteinascidin 743, highlighting its utility in modern organic chemistry. sigmaaldrich.comuv.esnih.gov

Coordination Chemistry and Metal Complexation of Pyridinium, 4 Formyl 1 Methyl

Design and Synthesis of Metal Complexes Incorporating Pyridinium (B92312), 4-formyl-1-methyl- Ligands

The design of metal complexes utilizing Pyridinium, 4-formyl-1-methyl- as a ligand, or its derivatives, is a strategic process aimed at creating materials with specific catalytic, optical, or sensing functionalities. researchgate.netmdpi.com The synthesis of these complexes typically involves the reaction of a salt of Pyridinium, 4-formyl-1-methyl-, such as the benzenesulfonate (B1194179) or iodide salt, with a suitable metal salt in an appropriate solvent. cymitquimica.comsmolecule.com

One common approach involves the in situ formation of a Schiff base ligand through the condensation reaction of the formyl group of Pyridinium, 4-formyl-1-methyl- with a primary amine. smolecule.com This newly formed Schiff base ligand, which incorporates the pyridinium moiety, then coordinates with a metal ion. For instance, reactions of 2-amino-3-formylpyridine with various transition metal salts like those of zinc and nickel have been shown to yield organometallic complexes under one-pot conditions. journalononcology.org The resulting complexes can exhibit varied geometries and coordination numbers depending on the metal ion and the stoichiometry of the reactants. acs.org

Another strategy involves the direct coordination of the Pyridinium, 4-formyl-1-methyl- cation with metal anions. For example, 4-substituted pyridinium iodides have been reacted with zinc iodide (ZnI2) and lead iodide (PbI2) to form crystalline complexes. researchgate.net In these cases, the pyridinium cation acts as a counter-ion to complex metalate anions like [ZnI4]2- or forms part of a structure with extended inorganic frameworks, such as the one-dimensional face-sharing lead iodide octahedra found in 1-methyl-4-carbamoylpyridinium triiodoplumbate. researchgate.net

The choice of the metal precursor is crucial in determining the final structure and properties of the complex. tuwien.at Transition metals such as zinc, nickel, copper, ruthenium, and rhodium have been successfully incorporated into complexes with pyridinium-based ligands for applications in catalysis. journalononcology.orgbeilstein-journals.org The synthesis conditions, including solvent, temperature, and the presence of a base, can also be manipulated to control the outcome of the complexation reaction. mdpi.com

Table 1: Examples of Synthesized Metal Complexes with Pyridinium-derived Ligands
Ligand PrecursorMetal SaltResulting Complex TypeReference
2-amino-3-formaldehyde pyridine (B92270)Ni(CH3COO)2·4H2O[C16H22N4NiO8] journalononcology.org
2-amino-3-formaldehyde pyridineZn(CH3COO)2·2H2O[C14H20N6O4Zn] journalononcology.org
3,4-diaminopyridineNi(NO3)2·6H2O[C10H20N10NiO14] journalononcology.org
3,4-diaminopyridineZn(NO3)2·2H2O[C10H20N10O14Zn] journalononcology.org
4-substituted pyridinium iodidesZnI22:1 Crystalline complexes researchgate.net
4-substituted pyridinium iodidesPbI21:1 Crystalline complexes researchgate.net

Spectroscopic and Structural Elucidation of Metal-Pyridinium, 4-formyl-1-methyl- Complexes

A suite of spectroscopic and analytical techniques is employed to characterize the metal complexes of Pyridinium, 4-formyl-1-methyl- and its derivatives, providing insights into their structure, bonding, and electronic properties.

X-ray Diffraction: Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms within a complex. It can reveal bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net For example, X-ray analysis has been used to confirm the planar structure of the pyridinium ring in related compounds and to identify hydrogen bonding patterns. In the case of bis(4-cyano-1-methylpyridinium) tetraiodozincate, the crystal structure was determined to be a centrosymmetric monoclinic C2/c space group with a tetrahedral [ZnI4]2- anion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for characterizing the ligand framework within the metal complexes. Coordination of the ligand to a metal ion typically induces shifts in the NMR signals of the protons and carbons near the binding site. acs.org For instance, the aldehyde proton signal in ¹H NMR (around 9-10 ppm) and the carbonyl carbon signal in ¹³C NMR (around 190-200 ppm) are characteristic of the formyl group and can be monitored for changes upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the formyl group. nih.gov The C=O stretching vibration of the aldehyde, typically observed in a specific region of the IR spectrum, will shift upon coordination to a metal ion. journalononcology.org Similarly, changes in the vibrational frequencies of the pyridinium ring can also indicate its involvement in complex formation. nih.gov

UV-Visible Spectroscopy: The electronic transitions within the metal complexes can be studied using UV-Visible spectroscopy. journalononcology.org These spectra can provide information about the coordination environment of the metal ion and the nature of the ligand-to-metal charge transfer (LMCT) bands. chemrxiv.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), is used to confirm the molecular weight of the synthesized complexes. journalononcology.org

Table 2: Spectroscopic Data for Characterization of Related Metal Complexes
TechniqueObserved FeatureSignificanceReference
¹H NMRAldehyde proton signal at δ ~9-10 ppmConfirms presence of formyl group
¹³C NMRAldehyde carbon signal at δ ~190–200 ppmConfirms presence of formyl group
IR SpectroscopyShift in C=O stretching frequency upon complexationIndicates coordination of the formyl group journalononcology.orgnih.gov
X-ray DiffractionDetermination of bond lengths and anglesProvides detailed 3D structure researchgate.net
HRMS (ESI-TOF)Validation of molecular massConfirms the composition of the complex

Catalytic Applications of Metal Complexes Derived from Pyridinium, 4-formyl-1-methyl-

Metal complexes derived from pyridinium ligands, including those related to Pyridinium, 4-formyl-1-methyl-, have shown significant promise as catalysts in a variety of organic transformations. researchgate.net The catalytic activity often stems from the ability of the metal center to coordinate with substrates and facilitate their reaction, while the ligand framework can be tailored to influence the selectivity and efficiency of the catalytic process. mdpi.com

The versatility of pyridinium-based ligands allows for their use in a broad spectrum of catalytic reactions. researchgate.net While specific catalytic applications of complexes derived directly from Pyridinium, 4-formyl-1-methyl- are not extensively detailed in the provided context, the broader class of pyridinium and pincer-type complexes serves as a strong indicator of their potential. tuwien.at

Pincer complexes, which often feature a central pyridinyl donor, are known to be effective catalysts for a range of reactions, including dehydrogenation, hydrogenation, and C-H bond functionalization. mdpi.comnih.gov The modular nature of these ligands allows for fine-tuning of the steric and electronic properties of the metal center, which in turn controls the catalytic activity and selectivity. mdpi.com For instance, ruthenium and iridium pincer complexes have been employed in the acceptorless dehydrogenation of alcohols. mdpi.com

Furthermore, metal-carbene complexes, which can be conceptually linked to the reactivity of the formyl group, have been utilized as catalysts for the synthesis of heterocyclic compounds like imidazo[1,2-a]pyridines. beilstein-journals.org The formyl group in Pyridinium, 4-formyl-1-methyl- can act as a precursor for the generation of such catalytically active species.

The field of metalloradical catalysis also presents opportunities for complexes of Pyridinium, 4-formyl-1-methyl-. nih.gov Open-shell metal complexes can act as one-electron catalysts for homolytic activation of substrates, and the electronic properties of the pyridinium ligand could be harnessed to modulate the reactivity of the metalloradical center. nih.gov

Complexation Studies for Selective Ion Sensing in Chemical Systems

The ability of Pyridinium, 4-formyl-1-methyl- and its derivatives to form complexes with specific metal ions can be exploited for the development of chemical sensors. researchgate.net The principle behind this application is that the complexation event leads to a measurable change in a physical property, such as color (colorimetric sensing) or fluorescence (fluorometric sensing). rsc.org

The formyl group is a key functional handle for designing such sensors. It can be modified to introduce specific ion-binding sites or can itself participate in the coordination that triggers the sensing response. For instance, a phosphorescent iridium(III) complex functionalized with a formyl group has been developed as a highly selective chemosensor for cyanide ions. researchgate.net The sensing mechanism is based on the nucleophilic addition of cyanide to the formyl group, which alters the photophysical properties of the complex, leading to a significant enhancement and blue shift in its emission. researchgate.net

Similarly, Schiff base ligands derived from the condensation of formyl-functionalized precursors with amines are widely used in the design of ion sensors. researchgate.net The resulting imine nitrogen and other donor atoms in the ligand can selectively bind to target ions, causing a change in the spectroscopic properties of the molecule. The pyridinium moiety can enhance water solubility and influence the electronic characteristics of the sensor. chemrxiv.org

The design of these chemosensors often involves creating a system where the binding of a specific ion modulates an intramolecular charge transfer (ICT) process or an excited-state intramolecular proton transfer (ESIPT) process, resulting in a distinct optical signal. researchgate.netnih.gov For example, a ratiometric sensor for zinc ions has been developed where the complexation event causes a shift in the emission maximum from green to blue. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance Spectroscopy for Mechanistic Insights

NMR spectroscopy serves as a powerful tool for investigating the reaction mechanisms and intermolecular forces involving 4-formyl-1-methylpyridinium. cdnsciencepub.comnih.gov

Time-resolved NMR, including flow and stopped-flow ¹H NMR techniques, has been effectively used to monitor the progress of reactions involving 4-formyl-1-methylpyridinium iodide. cdnsciencepub.com One notable study investigated its reaction with amino acids like D,L-alanine and D,L-alanylglycine. cdnsciencepub.com By observing the distinct signals for the protons of the amine, the resulting aldimine, and the subsequent ketimine, researchers could track the concentration of each species over time. cdnsciencepub.com This allowed for a detailed analysis of the sequence of steps in the transamination reaction. cdnsciencepub.com For the reaction with alanine (B10760859) and alanylglycine, the conversion of the aldimine to the ketimine was observed, highlighting the higher reactivity of the 4-formyl-1-methylpyridinium cation compared to its unquaternized precursor, 4-formylpyridine. cdnsciencepub.com The use of time-resolved NMR is particularly valuable in dynamic systems, such as the self-assembly of metal complexes, where the evolution of different species can be followed to understand kinetic and thermodynamic products. rsc.org

NMR chemical shift perturbations provide significant information about intermolecular interactions. nih.gov Changes in the chemical shifts of the protons on the pyridinium (B92312) ring and the formyl group upon interaction with other molecules, such as solvents or reactants, can indicate the nature and strength of these interactions. For instance, in the reaction of 4-formyl-1-methylpyridinium iodide with amines, ¹H NMR spectra provide data on the kinetic parameters of the equilibrium to form a carbinolamine intermediate. researchgate.net The line width of NMR signals can also yield rate constants for the forward and reverse steps of this equilibrium. researchgate.net Furthermore, NMR techniques are instrumental in studying the formation of complexes, where changes in proton and carbon-13 signals can confirm the structure of the resulting products. rsc.org These perturbations are key to understanding host-guest chemistry and the formation of supramolecular structures. nih.gov

Time-Resolved NMR for Reaction Progress Monitoring

Vibrational Spectroscopy (FTIR) for Functional Group and Coordination Environment Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is essential for identifying the functional groups within 4-formyl-1-methylpyridinium and analyzing how its vibrational modes are affected by its environment, particularly in coordination complexes. The FTIR spectrum of a derivative, 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene (B151609) sulfonate (DSFS), shows characteristic peaks for the vinyl group, methyl group, pyridine (B92270) group, and phenyl ring of the cation, as well as vibrations from the aldehyde and sulfonate groups of the anion. rsc.org In metal complexes, the coordination of the 4-formyl-1-methylpyridinium moiety (or its derivatives) to a metal center can be observed through shifts in the vibrational frequencies of the C=O (formyl) and the pyridinium ring modes. For example, in copper(II) and cobalt(II) complexes with Schiff base ligands derived from formyl-containing precursors, shifts in the C=N and C-O stretching frequencies upon complexation confirm the coordination of these groups to the metal ion. mdpi.com

The table below summarizes key FTIR vibrational frequencies for functional groups relevant to 4-formyl-1-methylpyridinium and its derivatives.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Aldehyde (-CHO)C=O Stretch1660 mdpi.com
Pyridine RingC=C/C=N Stretch1612 mdpi.com
Aromatic C-HIn-plane Bending1211, 1078 rsc.org
Phenolic C-OC-O Stretch1286 mdpi.com
Metal-OxygenM-O Stretch599 (Cu-O) mdpi.com
Metal-NitrogenM-N Stretch422 (Cu-N) mdpi.com

Electronic Absorption Spectroscopy (UV-Vis) for Charge Transfer and Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within 4-formyl-1-methylpyridinium and its complexes. The presence of the pyridinium ring, an electron-accepting group, and the formyl group, an electron-withdrawing group, results in characteristic absorption bands. These bands are often associated with π → π* transitions within the aromatic system and n → π* transitions involving the carbonyl oxygen. A key feature of pyridinium compounds is their ability to participate in charge-transfer (CT) interactions. jetir.org The positively charged N-alkylpyridinium-4-yl group is often used as an acceptor unit to promote intramolecular charge transfer (ICT), which dramatically impacts the spectral properties. chemrxiv.org When complexed with electron donors, new, often broad and intense, absorption bands can appear in the visible or near-IR region, which are characteristic of charge-transfer complexes. jetir.org The position of these CT bands can be sensitive to the polarity of the solvent. jetir.org For instance, in studies of related compounds, a broad absorption band centered around 570 nm was assigned to a ligand-to-metal-charge-transfer (LMCT) transition in an Fe(III)-salen complex. chemrxiv.org

The table below shows representative UV-Vis absorption maxima for related compounds, illustrating the types of electronic transitions observed.

Compound/Complex Typeλ_max (nm)Transition TypeReference
Azo-Schiff base ligand269, 399, 462π → π, n → π mdpi.com
Azo-Schiff base ligand264, 417, 465π → π, n → π mdpi.com
Copper(II) complex278, 360, 457π → π*, LMCT mdpi.com
Fe(III)-salen complex~570LMCT chemrxiv.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis of Derivatives and Complexes

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of 4-formyl-1-methylpyridinium derivatives and their complexes. nih.gov Using techniques like Electrospray Ionization (ESI-MS), the molecular ion of the compound or its derivatives can be accurately identified. iucr.org High-resolution mass spectrometry (HR-MS) provides precise mass measurements, which helps in confirming the elemental composition. rsc.org

The fragmentation pattern in tandem mass spectrometry (MS/MS) offers structural information. For aldehydes, characteristic fragmentation includes the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org In the case of pyridinium salts, the fragmentation can be more complex. Studies on acylated derivatives of related compounds show that the fragmentation is dominated by the formation of stable iminium cations. researchgate.net The analysis of the fragmentation patterns of complex molecules, like everolimus, demonstrates that a systematic assessment using MS/MS and MSⁿ can lead to the identification of numerous fragment structures, providing a basis for structural elucidation. nih.gov Similarly, for derivatives of 4-formyl-1-methylpyridinium, detailed fragmentation analysis would reveal the stability of the pyridinium ring and the characteristic losses associated with its substituents. dea.gov

Computational and Theoretical Chemistry Studies of Pyridinium, 4 Formyl 1 Methyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. For Pyridinium (B92312), 4-formyl-1-methyl-, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6-311++G(d,p), provide a detailed understanding of its molecular properties. ias.ac.inresearchgate.net

A key feature of this compound is the electron-withdrawing nature of the formyl group (-CHO) at the 4-position of the pyridinium ring. This property significantly influences the molecule's electronic landscape. DFT calculations of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The formyl group's electron-withdrawing effect lowers the energy of the LUMO, which enhances the electrophilicity of the pyridinium ring. This makes the compound more susceptible to nucleophilic attack, a characteristic that is central to its use in organic synthesis.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's chemical behavior. These descriptors include chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω). A lower HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com Studies on related substituted pyridines have demonstrated a strong correlation between these calculated descriptors and experimentally observed nucleophilicity, validating DFT as a predictive tool for reactivity in this class of compounds. ias.ac.in

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. mdpi.com For Pyridinium, 4-formyl-1-methyl-, the MEP map would show a region of positive electrostatic potential around the pyridinium ring and the aldehyde hydrogen, indicating these as likely sites for nucleophilic attack. Conversely, negative potential would be concentrated around the oxygen atom of the formyl group.

Table 1: Key Electronic Properties from DFT Calculations

Calculated PropertySignificance for Pyridinium, 4-formyl-1-methyl-
HOMO-LUMO Gap A smaller gap suggests higher reactivity and greater ease of electronic transitions.
LUMO Energy The low energy of the LUMO, influenced by the formyl group, indicates strong electrophilicity.
MEP Map Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction.
Global Reactivity Descriptors (η, µ, ω) Quantify the molecule's stability and electrophilic nature.

Molecular Docking Simulations for Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This modeling is crucial for understanding potential biological activity and for structure-based drug design. While specific docking studies for Pyridinium, 4-formyl-1-methyl- are not extensively documented, research on its derivatives and related pyridine-based compounds provides a framework for how it might interact with biological targets. vulcanchem.commdpi.com

Derivatives of this compound, such as hydrazones, have been investigated as potential inhibitors of enzymes like tyrosinase. vulcanchem.commdpi.com In such studies, molecular docking simulations are used to place the ligand into the active site of the enzyme. mdpi.com The results reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl bonds, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies on hydrazone ligands derived from pyridine-2,6-dicarboxylic dihydrazide against tyrosinase from Bacillus megaterium showed strong interactions with amino acid residues in the active site. mdpi.com

It is important to note that standard molecular docking often does not account for the dynamic nature of proteins or the influence of the surrounding environment, such as a cell membrane. nih.govacs.org Therefore, molecular dynamics (MD) simulations are frequently used in conjunction with docking. nih.govacs.org MD simulations model the behavior of the ligand-receptor system over time, providing a more comprehensive prediction of binding stability and the role of the environment, which is particularly important for targets like membrane-associated proteins. nih.govacs.org

Quantum Chemical Analysis of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates, transition states, and the energy barriers that govern reaction rates. rsc.orgresearchgate.net These methods allow for the exploration of reaction pathways at the atomic level. acs.org For Pyridinium, 4-formyl-1-methyl-, such analyses can explain its reactivity in various chemical transformations. sigmaaldrich.comchemicalbook.com

A key application is in understanding reactions where the compound serves as an electrophile, for instance, in the transformation of primary amines into carbonyl compounds. sigmaaldrich.comchemicalbook.com Theoretical studies can map the potential energy surface for the reaction, starting from the reactants (e.g., the pyridinium compound and an amine), proceeding through a transition state, and ending with the products. Methods like Intrinsic Reaction Coordinate (IRC) calculations can trace the pathway from a transition state back to the reactants and forward to the products, confirming that the located transition state connects the intended species. researchgate.net

Automated reaction path search methods can systematically explore all possible reaction pathways, which is particularly useful for complex reactions or for discovering new, unexpected reaction mechanisms. acs.orgresearchgate.net These methods can identify all important equilibrium structures and the transition states that connect them, creating a comprehensive reaction path network. acs.org For a reaction involving Pyridinium, 4-formyl-1-methyl-, this could involve mapping the nucleophilic addition to the formyl group, subsequent rearrangements, and final product formation. acs.orgresearchgate.net

Kinetic analysis can then be applied to these computed pathways to determine which are the most favorable. researchgate.net By calculating the activation energies (the energy difference between the reactants and the transition state), researchers can predict the rate-determining step of a reaction and understand how substituents or catalysts might influence the reaction's efficiency. rsc.org This computational-driven approach has proven effective in catalyst design and in predicting the outcomes of complex organic reactions before undertaking extensive experimental work. rsc.orgresearchgate.net

Theoretical Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which are essential for the characterization and identification of molecules. The comparison between theoretically calculated spectra and experimental data serves as a crucial validation for both the computational model and the experimental structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netresearchgate.net For Pyridinium, 4-formyl-1-methyl-, these calculations would predict characteristic signals, such as a downfield chemical shift for the aldehyde proton (around 9.5-10.0 ppm) due to the electron-deficient environment, and a distinct signal for the N-methyl group protons (around 4.3 ppm). vulcanchem.com Comparing these calculated shifts with experimental NMR data helps confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its infrared (IR) and Raman spectra. researchgate.net For this compound, a strong absorption band corresponding to the C=O stretch of the formyl group would be predicted around 1700 cm⁻¹. Theoretical calculations on 4-formyl pyridine (B92270) have been used to assign the vibrational wavenumbers and understand the molecule's conformational preferences. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results, accounting for systematic errors in the computational methods. researchgate.net

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. nih.gov These calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions. For conjugated systems like Pyridinium, 4-formyl-1-methyl-, TD-DFT can predict the wavelength of maximum absorption (λmax) and explain how factors like solvent polarity might cause shifts in the spectrum (solvatochromism). acs.org In related copper(I) complexes, the use of a 4-formylpyridine ligand was shown, through a combination of spectroscopy and DFT/MRCI calculations, to stabilize charge-transfer states, which is critical for properties like thermally activated delayed fluorescence (TADF). rsc.orguni-duesseldorf.de

Table 2: Summary of Theoretical vs. Experimental Spectroscopic Data

Spectroscopy TypePredicted Feature (Theoretical)Typical Experimental Value
¹H NMR Aldehyde proton (δ)~9.5–10.0 ppm
N-methyl protons (δ)~4.3 ppm
IR C=O stretching frequency~1700 cm⁻¹
UV-Vis λmax from π→π* transitionsDependent on solvent and conjugation

Applications in Materials Science and Enabling Chemical Technologies

Development of Functional Materials Incorporating Pyridinium (B92312), 4-formyl-1-methyl- Moieties

The incorporation of Pyridinium, 4-formyl-1-methyl- moieties is a strategic approach for creating advanced functional materials. smolecule.com The inherent characteristics of the pyridinium salt, such as its charge and aromaticity, combined with the reactive aldehyde, make it a valuable building block. vulcanchem.com Its unique electronic properties are a key factor in its use for developing these specialized materials. smolecule.com The formyl group, being electron-withdrawing, significantly influences the electrophilicity and reactivity of the pyridinium ring system. While specific applications are an area of ongoing research, the structural features of the compound are of considerable interest for materials science applications.

Integration into Optoelectronic Materials and Devices

While direct integration of Pyridinium, 4-formyl-1-methyl- into optoelectronic devices is not extensively documented, the properties of structurally similar compounds highlight its potential in this field. For instance, other 4-substituted pyridinium salts have been synthesized and investigated as new dyes and for creating nonlinear optical (NLO) materials. The electronic properties of related stilbazolium derivatives, which also contain a pyridinium core, are influenced by the nature of the chemical bonds connecting anions and cations, a principle applicable to the title compound. rsc.org

Computational modeling methods like Density Functional Theory (DFT) can be used to predict the optical properties of 4-formyl-1-methylpyridinium iodide by calculating its frontier molecular orbitals. Such studies on analogous compounds show that features like an extended conjugated system, which can be achieved through reactions of the formyl group, are critical for optoelectronic applications. The development of a novel ionic stilbazolium derivative, 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene (B151609) sulfonate (DSFS), underscores the suitability of such pyridinium structures for optoelectronic and photonic applications. rsc.org

Utilization as a Reagent in Organic Synthesis Beyond its Core Structure

The most established application of Pyridinium, 4-formyl-1-methyl- salts is as a specialized reagent in organic synthesis, enabling key transformations under mild conditions.

Pyridinium, 4-formyl-1-methyl- benzenesulfonate (B1194179) is widely used for the conversion of primary amines into carbonyl compounds, such as aldehydes and ketones. sigmaaldrich.comscbt.com This transformation is valued for its exceptionally mild reaction conditions, making it suitable for use with substrates that possess sensitive functional groups. sigmaaldrich.comresearchgate.net The process is considered a biomimetic conversion, mimicking the biological transamination reactions that involve pyridoxal (B1214274) (a form of vitamin B6). uv.es The mechanism involves the initial formation of an imine between the primary amine and the pyridinium aldehyde, followed by a prototropic rearrangement and subsequent hydrolysis to release the desired carbonyl compound. researchgate.netuv.es This method provides an efficient and simple alternative to harsher oxidative deamination procedures. researchgate.net

The reagent's ability to facilitate mild amine-to-aldehyde conversions has been instrumental in the total synthesis of several complex and biologically active natural products. sigmaaldrich.com Its application allows for critical steps that would be challenging with more aggressive reagents.

A notable example is the synthesis of the diterpene (+)-ferruginol . sigmaaldrich.comuv.es In one synthetic route, 4-formyl-1-methylpyridinium benzenesulfonate was used to convert a primary amine into the corresponding aldehyde, 18-oxoferruginol, in a 50% yield on a gram scale. uv.es This intermediate was then further processed to yield the final natural product. uv.es The use of the benzenesulfonate salt was found to give a cleaner reaction and better yield compared to the iodide salt in this specific synthesis. uv.es

Another significant application is in the synthesis of the potent antitumor agent Ecteinascidin 743 (also known as Trabectedin or Yondelis). sigmaaldrich.comresearchgate.netdrugfuture.com In various synthetic approaches to this complex marine alkaloid, 4-formyl-1-methylpyridinium iodide or its benzenesulfonate salt is used to perform a crucial transformation of a primary amine group on a key intermediate to an aldehyde or ketone. researchgate.netdrugfuture.comacs.org This step is vital for constructing the intricate polycyclic framework of the target molecule. acs.org

The reagent has also been employed in the synthesis of other complex molecules, as detailed in the table below.

Target Molecule/Building BlockRole of Pyridinium, 4-formyl-1-methyl-
(+)-Ferruginol Conversion of a primary amine to the aldehyde intermediate 18-oxoferruginol. sigmaaldrich.comuv.es
Ecteinascidin 743 Oxidative conversion of a primary amine to a carbonyl in a key pentacyclic intermediate. sigmaaldrich.comdrugfuture.comacs.org
Galipea alkaloids Used as a reagent in the synthetic pathway. sigmaaldrich.com
Tetrazolic analogs of chalcones Employed as a reagent in the synthesis of these antitubulin agents. sigmaaldrich.com

Transformation of Primary Amines to Carbonyl Compounds

Contributions to Chemical Sensor Development for Non-Biological Analytes

The unique chemical behavior of the pyridinium-aldehyde structure suggests its potential utility in the development of chemical sensors. While direct applications of Pyridinium, 4-formyl-1-methyl- as a sensor are not widely reported, related structures demonstrate the principle. For instance, a dipicolylamine ligand attached to an aldehyde was shown to undergo a reversible, pH-dependent intramolecular cyclization to form a pyridinium-fused heterocycle. acs.org This equilibrium between the ring-opened aldehyde and the ring-closed form can be controlled by pH, suggesting a basis for designing novel pH-responsive materials. acs.org

Emerging Research Directions and Future Perspectives for Pyridinium, 4 Formyl 1 Methyl

Exploration of Novel Green Synthesis Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For Pyridinium (B92312), 4-formyl-1-methyl-, research is moving beyond traditional synthesis routes, which often involve hazardous reagents and solvents, towards greener alternatives.

Conventional synthesis typically involves the quaternization of 4-formylpyridine with methyl iodide. chemicalbook.in While effective, this method often utilizes volatile and hazardous organic solvents. Emerging green protocols aim to mitigate these environmental concerns.

Microwave-Assisted Synthesis: One promising green approach is the use of microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of pyridinium derivatives from hours to mere minutes. chemicalbook.in For instance, a reaction might be completed in 30 minutes at 100°C under microwave conditions. chemicalbook.in However, a key challenge is the potential for increased side product formation due to localized heating and temperature gradients, which necessitates careful optimization of reaction parameters. chemicalbook.in

Solvent-Free Synthesis: Another avenue for green synthesis is the use of solvent-free or solid-state reactions. This can be achieved by grinding the solid reactants, such as 4-formylpyridine and methyl iodide, together, thereby eliminating the need for a solvent. chemicalbook.in Similarly, solid-state synthesis by grinding starting materials like 3-amino-4-methylpyridine (B17607) and 4-formylbenzoic acid with a catalytic amount of water has been reported for related compounds, achieving high yields (97%) on a multigram scale. acs.org

Biocatalysis: The use of enzymes, or biocatalysis, represents a frontier in the green synthesis of pyridinium compounds. While direct enzymatic synthesis of Pyridinium, 4-formyl-1-methyl- has not yet been extensively reported, research on related structures provides a strong proof-of-concept. For example, enzymes like Novozym 435 have been successfully used for the esterification of nicotinic acids to produce pyridine (B92270) esters. sigmaaldrich.com Furthermore, chemo-enzymatic approaches are being developed for the asymmetric dearomatization of activated pyridines to produce valuable chiral piperidines, highlighting the potential of combining chemical and biological methods. acs.org

Table 1: Comparison of Synthesis Protocols for Pyridinium, 4-formyl-1-methyl- and Related Compounds

Synthesis Protocol Advantages Disadvantages Research Findings
Conventional Synthesis High purity, well-established Use of hazardous solvents, long reaction times Standard method involving quaternization of 4-formylpyridine with methyl iodide in a solvent like methanol (B129727). chemicalbook.in
Microwave-Assisted Drastically reduced reaction times (hours to minutes) Potential for increased side products if not optimized Can reduce reaction time to ~30 minutes at 100°C. chemicalbook.in
Solvent-Free Grinding Eliminates solvent waste, atom-economical May require specific physical properties of reactants Feasible by grinding 4-formylpyridine and methyl iodide together. chemicalbook.in
Biocatalysis (Enzymatic) High selectivity, mild reaction conditions, environmentally friendly Specific enzymes may not be readily available for all substrates Novozym 435 used for pyridine ester synthesis. sigmaaldrich.com Chemo-enzymatic cascades developed for related pyridine activations. acs.org

Discovery of Unprecedented Reactivity Modes

The reactivity of Pyridinium, 4-formyl-1-methyl- is primarily dictated by the electrophilic nature of the formyl group and the positively charged pyridinium ring. researchgate.net While its role in established reactions like nucleophilic additions and condensations is well-documented, researchers are uncovering new and unexpected modes of reactivity.

The compound is a known reagent for the transformation of primary amines into carbonyl compounds such as aldehydes and ketones. chemicalbook.inchemicalbook.comscbt.combeilstein-journals.orgacs.org This biomimetic conversion proceeds under mild conditions, making it a valuable tool in organic synthesis. acs.org It has been utilized as a key reagent in the total synthesis of complex natural products, including (+)-ferruginol, Ecteinascidin 743, and various Galipea alkaloids. sigmaaldrich.comrsc.org

Recent studies have explored its reactivity in more complex transformations:

Transamination Reactions: In aqueous solutions, Pyridinium, 4-formyl-1-methyl- iodide reacts with amino acids like alanine (B10760859) and alanylglycine, leading to transamination through a sequence of aldimine and ketimine intermediates. researchgate.net The enhanced reactivity of the quaternized pyridinium salt compared to its unmethylated precursor, 4-formylpyridine, facilitates this conversion. researchgate.net

Cycloaddition Reactions: The pyridinium moiety can participate in cycloaddition reactions. While specific examples for the 4-formyl-1-methyl- derivative are emerging, related oxidopyridinium betaines are known to undergo (5+2) cycloadditions with various dipolarophiles. rsc.org This opens up possibilities for constructing complex polycyclic frameworks.

Photocatalytic Reactions: The pyridinium core can be involved in photocatalytic processes. Under visible light and in the presence of a suitable photocatalyst, pyridinium salts can undergo selective oxidation. researchgate.net One pathway involves an oxygen-mediated cycloaddition and ring-opening/recyclization to form pyrroles, while another can lead to the formation of 4-carbonyl pyridines through a radical rearrangement and aerobic oxidation. researchgate.net

Organometallic Reactions: The formyl group is susceptible to nucleophilic attack by organometallic reagents, which can be used to introduce a wide variety of substituents. libretexts.org Furthermore, the pyridinium salt can serve as a ligand for metal centers, with its metal complexes being investigated for catalytic applications. rsc.org

Advanced In Silico Methodologies for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like Pyridinium, 4-formyl-1-methyl-. In silico methods provide deep insights into its electronic structure, reactivity, and potential for forming functional materials, thereby guiding experimental efforts.

Density Functional Theory (DFT): DFT calculations are particularly useful for this compound. By optimizing the molecular geometry, typically using a functional and basis set like B3LYP/6-311++G(d,p), researchers can calculate the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The electron-withdrawing effect of the formyl group, as predicted by DFT, lowers the LUMO energy, which quantitatively explains the enhanced electrophilicity of the aldehyde carbon. researchgate.net DFT can also be used to estimate pKa values and simulate UV-Vis spectra, aiding in the characterization of the molecule and its derivatives. acs.org

Molecular Dynamics (MD) Simulations: MD simulations are employed to understand the dynamic behavior of Pyridinium, 4-formyl-1-methyl- in different environments. These simulations can predict solubility trends by modeling the interactions between the pyridinium salt and various solvents, such as methanol or water. researchgate.net They can also provide insights into aggregation behavior, which is crucial for understanding its self-assembly into functional materials. researchgate.net

Rational Design of Derivatives: These computational tools are instrumental in the rational design of new derivatives with tailored properties. For example, by modeling the electronic effects of different substituents on the pyridinium ring, researchers can design novel fluorescent probes. The N-methylpyridinium-4-yl group is known to act as an electron acceptor that can promote intramolecular charge transfer (ICT) processes, a key mechanism in many fluorophores. libretexts.org Computational modeling can predict how modifications will affect the ICT character and thus the photophysical properties (absorption/emission wavelengths, quantum yield) of new molecules. libretexts.org This approach has been used in the design of fluorescent probes for detecting biologically relevant species like alkaline phosphatase and pyrophosphate anions. libretexts.org

Table 2: Application of In Silico Methods to Pyridinium, 4-formyl-1-methyl-

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Reactivity Prediction Frontier Molecular Orbital (FMO) energies, electrophilicity of the formyl group. researchgate.net
Spectroscopic Analysis UV-Vis spectra, pKa estimation. acs.org
Molecular Dynamics (MD) Solubility & Aggregation Trends in different solvents, self-assembly behavior. researchgate.net
Rational Design Design of Novel Molecules Prediction of photophysical properties for fluorescent probes, tuning of electronic properties for specific applications. libretexts.org

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural properties of Pyridinium, 4-formyl-1-methyl- make it a valuable component for the creation of advanced functional materials and for applications in nanotechnology.

Porous Organic Polymers (POPs): Pyridinium-based ionic porous organic polymers (Py-iPOPs) are an emerging class of materials with applications in gas capture and catalysis. acs.orgscbt.comrsc.org These polymers can be synthesized through reactions like the Knoevenagel condensation between multi-carbaldehyde monomers and functionalized ionic liquids. acs.orgrsc.org The resulting materials possess high thermal and chemical stability and can be designed to have specific functionalities for CO2 capture and conversion. scbt.com The pyridinium moiety contributes to the polymer's ionic nature and can provide active sites for catalysis.

Anion Exchange Membranes (AEMs): In the field of energy, Pyridinium, 4-formyl-1-methyl- has been used to functionalize polymers like poly(vinyl alcohol) (PVA) to create anion exchange membranes for fuel cells. libretexts.org The quaternized nitrogen of the pyridinium ring provides a fixed positive charge, facilitating the transport of anions through the membrane. The formyl group allows for the covalent attachment of the pyridinium unit to the polymer backbone via acetalization reactions. libretexts.org

Organic Electronics and Photonics: Pyridinium salts are being explored for their potential in organic electronics. beilstein-journals.org Their ionic nature and extended π-systems can lead to interesting electronic and photophysical properties. For instance, pyridinium iodide is used as a precursor in the preparation of perovskite solar cells, where it can contribute to surface defect passivation and improve device efficiency. beilstein-journals.org Derivatives like stilbazolium salts, which contain a pyridinium core, are investigated as nonlinear optical (NLO) materials. rsc.org

Supramolecular Chemistry and Self-Assembly: The charged nature of the pyridinium ring and the potential for hydrogen bonding and π-stacking interactions make these molecules ideal candidates for self-assembly into well-defined nanostructures. researchgate.net Pyridinium-functionalized amphiphiles have been shown to self-assemble into supramolecular hydrogels, driven by a combination of electrostatic and π-stacking interactions. researchgate.net Similarly, poly(4-vinyl-N-alkylpyridinium) bromides can self-assemble onto silica (B1680970) surfaces, forming thin films whose properties can be tuned by the length of the alkyl side chain. thieme-connect.com This ability to form ordered structures is being harnessed to create artificial membranes and other complex supramolecular architectures. chemicalbook.in

Expanding the Scope of Catalytic Applications

While its use as a stoichiometric reagent is well-established, Pyridinium, 4-formyl-1-methyl- and its derivatives are increasingly being recognized for their potential in catalysis, spanning organocatalysis, photocatalysis, and as ligands in metal-catalyzed reactions.

Organocatalysis: The ability of the formyl group to reversibly form imines with amines is the basis for its application in organocatalysis. A chiral N-methyl-4-formylpyridinium salt has been successfully employed as a catalyst in an asymmetric Mannich reaction. rsc.org In this system, the pyridinium catalyst activates a glycine (B1666218) ester by forming an imine, which then undergoes an enantioselective addition to an N-phosphinoylimine. rsc.org This represents a novel mode of activation where a chiral carbonyl compound catalyzes a reaction by activating an amine substrate.

Photocatalysis: As mentioned previously, pyridinium salts are active in photoredox catalysis. Under visible light irradiation, they can be used to generate reactive intermediates for a variety of transformations. researchgate.netrsc.org For example, the visible-light-mediated aerobic oxidation of N-alkylpyridinium salts, using an organic photocatalyst like Eosin Y, provides an environmentally friendly route to valuable N-methyl pyridones, quinolones, and isoquinolones. rsc.org The pyridinium salt itself can act as a photocatalyst in certain reactions, such as the photocatalytic oxidation of amines in a droplet-based microreactor system. rsc.org

Metal Complex Catalysis: Pyridinium compounds can act as ligands for transition metals, and the resulting complexes can exhibit catalytic activity. rsc.org The formyl group provides an additional site for coordination or further functionalization of the ligand. While specific catalytic applications of metal complexes derived directly from Pyridinium, 4-formyl-1-methyl- are still an area of active research, the broader field of catalysis with pyridinium-based ligands is well-developed. acs.orgbeilstein-journals.orgresearchgate.netvulcanchem.com For example, metal-carbene complexes and catalysts based on iron, cobalt, and nickel with pyridine-containing ligands are used in a wide range of organic transformations. beilstein-journals.orgresearchgate.net N-alkyl pyridinium salts have also been shown to act as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen as the oxidant. chemicalbook.inacs.org

Table 3: Catalytic Applications of Pyridinium, 4-formyl-1-methyl- and Related Salts

Catalysis Type Role of Pyridinium Salt Example Reaction
Organocatalysis Chiral catalyst via imine formation Asymmetric Mannich reaction of glycine esters. rsc.org
Photocatalysis Substrate or Photocatalyst Aerobic oxidation to pyridones and quinolones; rsc.org Amine oxidation. rsc.org
Metal-Free Catalysis Catalyst Selective oxidation of methyl aromatic hydrocarbons. chemicalbook.inacs.org
Metal Complex Ligand Ligand for active metal center General transformations using pyridinium-ligated metal complexes. rsc.orgbeilstein-journals.orgvulcanchem.com

Q & A

Basic: What are the recommended methods for synthesizing 4-formyl-1-methylpyridinium iodide, and how can purity be confirmed?

Methodological Answer:
The synthesis typically involves quaternization of 4-pyridinecarboxaldehyde with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. Purification is achieved via recrystallization from ethanol/ether mixtures. Purity confirmation requires multi-modal analysis:

  • NMR Spectroscopy: Verify the absence of unreacted starting materials by observing characteristic peaks (e.g., formyl proton at δ 9.8–10.2 ppm and methyl group resonance at δ 4.0–4.5 ppm) .
  • HPLC: Use a C18 column with UV detection at 254 nm to ensure >95% purity .
  • Elemental Analysis: Confirm stoichiometry (C:H:N:I ratio) within ±0.3% theoretical values .

Basic: How does the formyl group influence the reactivity of pyridinium salts in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing formyl group enhances the electrophilicity of the pyridinium ring, accelerating nucleophilic attacks at the α-position. For example:

  • Kinetic Studies: Compare reaction rates with non-substituted pyridinium salts using UV-Vis spectroscopy to monitor intermediate formation.
  • Computational Modeling: Density Functional Theory (DFT) calculations reveal reduced electron density at the α-carbon due to resonance effects from the formyl group .
  • Experimental Validation: React with thiophenol or cyanide ions and quantify product yields via GC-MS. Higher yields (e.g., 80–90%) are observed compared to non-formylated analogs (50–60%) .

Advanced: What mechanistic insights explain hydroxymethylation reactions involving 4-formyl-1-methylpyridinium derivatives under radical conditions?

Methodological Answer:
Katritzky pyridinium salts (e.g., 4-formyl-1-methylpyridinium) undergo single-electron transfer (SET) with radical initiators like TBHP (tert-butyl hydroperoxide), generating α-amino radicals. Key steps include:

  • Radical Initiation: TBHP decomposes to generate t-BuO• radicals, abstracting a hydrogen atom from the pyridinium α-carbon.
  • Formaldehyde Incorporation: The resulting radical reacts with formaldehyde to form hydroxymethylated intermediates, confirmed by ESR spectroscopy .
  • Optimization: Reaction efficiency depends on solvent polarity (acetonitrile > DMSO) and temperature (60–80°C), with yields up to 75% reported under optimized conditions .

Advanced: How can surface-enhanced Raman spectroscopy (SERS) and cyclic voltammetry characterize self-assembled monolayers (SAMs) of pyridinium derivatives on electrodes?

Methodological Answer:

  • SERS Protocol:
    • Prepare SAMs by immersing gold electrodes in 1 mM ethanolic solutions of 4-formyl-1-methylpyridinium thiolate for 24 hours.
    • Detect characteristic vibrational modes (e.g., formyl C=O stretch at ~1680 cm⁻¹ and pyridinium ring vibrations at 1600–1500 cm⁻¹) .
  • Cyclic Voltammetry:
    • Use [Fe(CN)₆]³⁻/⁴⁻ as redox probes to assess SAM integrity. A decrease in peak current (>50%) indicates dense monolayer formation .
  • Contradictions: Discrepancies in SERS band assignments require cross-validation with DFT-simulated spectra .

Advanced: What is the reaction pathway between 4-formyl-1-methylpyridinium oximes and organophosphorus nerve agents (e.g., GB)?

Methodological Answer:

  • Nucleophilic Detoxification: The oxime group (R–NOH) attacks the phosphorus center in GB, displacing the fluoride ion. Reaction kinetics are monitored via ³¹P NMR, showing pseudo-first-order behavior (k = 0.15–0.25 s⁻¹ at pH 7.4) .
  • Product Analysis: LC-MS identifies the phosphorylated oxime adduct (m/z 350–400) and confirms detoxification .
  • Competing Pathways: Trace impurities (e.g., MPPP derivatives) may form neurotoxic byproducts, necessitating rigorous purification .

Key Considerations for Researchers

  • Contradictions: Discrepancies in SERS band assignments and neurotoxic byproduct formation require careful validation.
  • Advanced Tools: Combine DFT, kinetic modeling, and multi-spectral analysis to resolve mechanistic ambiguities.
  • Ethical Compliance: Follow FINER criteria (Feasible, Novel, Ethical) when designing detoxification studies involving toxic agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.